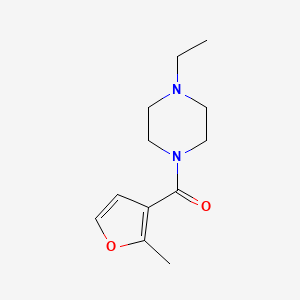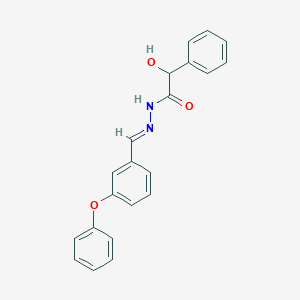![molecular formula C20H24N2O2 B5877760 methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the piperazine family, which is known for its diverse biological activities. This compound is a synthetic compound that has been synthesized using various methods.
科学的研究の応用
Methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has also been studied for its role in modulating the activity of neurotransmitters such as dopamine, serotonin, and noradrenaline.
作用機序
The exact mechanism of action of methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain. It has been shown to increase the release of dopamine, serotonin, and noradrenaline, which are known to play a role in mood regulation. This compound has also been shown to bind to certain receptors in the brain, including the 5-HT1A receptor and the D2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, which can lead to improvements in mood and behavior. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases. This compound has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
Methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It is also stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the study of its potential therapeutic applications in humans. Clinical trials are needed to determine its safety and efficacy in the treatment of various disorders. Finally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
合成法
Methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-benzylpiperazine with methyl 4-chlorobenzoate in the presence of a base such as potassium carbonate. The reaction mixture is then refluxed in a solvent such as ethanol to give the desired product. Other methods involve the use of different starting materials and reagents to achieve the same product.
特性
IUPAC Name |
methyl 4-[(4-benzylpiperazin-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-20(23)19-9-7-18(8-10-19)16-22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAPOVWCJBCZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)


![N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)

![ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5877713.png)
![3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5877722.png)

![2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5877743.png)

![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)
![N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5877772.png)